molecular formula C21H17FN2O4S B14208516 N-(4-{[2-(3-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide CAS No. 827576-98-7

N-(4-{[2-(3-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide

Cat. No.: B14208516
CAS No.: 827576-98-7
M. Wt: 412.4 g/mol
InChI Key: SWRJCYMUBSCSRE-UHFFFAOYSA-N
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Description

N-(4-{[2-(3-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide is a chemical compound with the molecular formula C21H17FN2O4S and a molecular weight of 412.434 g/mol This compound contains several functional groups, including a fluorobenzoyl group, a sulfonamide group, and an acetamide group

Preparation Methods

The synthesis of N-(4-{[2-(3-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Fluorobenzoyl Intermediate: The synthesis begins with the preparation of the 3-fluorobenzoyl chloride by reacting 3-fluorobenzoic acid with thionyl chloride.

    Coupling with Phenylsulfonamide: The 3-fluorobenzoyl chloride is then reacted with 2-aminophenylsulfonamide to form the intermediate compound.

    Acetylation: The final step involves the acetylation of the intermediate compound using acetic anhydride to yield this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

N-(4-{[2-(3-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, where the fluorine atom can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-{[2-(3-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-{[2-(3-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The fluorobenzoyl group may enhance the compound’s binding affinity to its targets, while the acetamide group can contribute to its overall stability and solubility.

Comparison with Similar Compounds

N-(4-{[2-(3-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide can be compared with other similar compounds, such as:

    N-(4-{[2-(4-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide: This compound has a similar structure but with a fluorine atom at a different position on the benzoyl group.

    N-(4-{[2-(3-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

    N-(4-{[2-(3-Methylbenzoyl)phenyl]sulfamoyl}phenyl)acetamide: This compound has a methyl group instead of a fluorine atom, which can influence its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

827576-98-7

Molecular Formula

C21H17FN2O4S

Molecular Weight

412.4 g/mol

IUPAC Name

N-[4-[[2-(3-fluorobenzoyl)phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C21H17FN2O4S/c1-14(25)23-17-9-11-18(12-10-17)29(27,28)24-20-8-3-2-7-19(20)21(26)15-5-4-6-16(22)13-15/h2-13,24H,1H3,(H,23,25)

InChI Key

SWRJCYMUBSCSRE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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